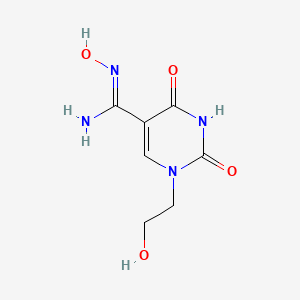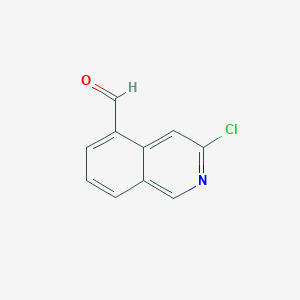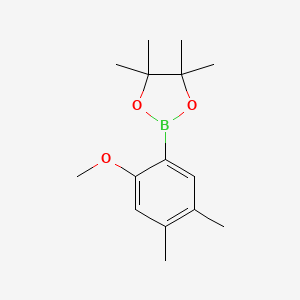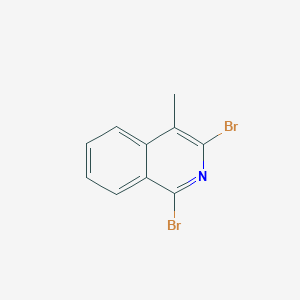
1,3-Dibromo-4-methylisoquinoline
Overview
Description
Molecular Structure Analysis
DBMI has a molecular weight of 335.9 g/mol. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol. DBMI has a strong absorption in the ultraviolet region, making it an ideal compound for spectroscopic analysis.Physical And Chemical Properties Analysis
DBMI is a yellow crystalline solid. It has a strong absorption in the ultraviolet region, which makes it suitable for spectroscopic analysis. It is slightly soluble in water but highly soluble in organic solvents such as chloroform and methanol.Scientific Research Applications
- Field : Organic Chemistry
- Application : Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
- Methods : The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . One strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans, which features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials . This strategy is applicable in both intramolecular and intermolecular protocols .
- Results : The synthesis of isoquinolines and their derivatives has led to the development of new strategies in organic and medicinal chemistry . These compounds have shown promising results in various biological activities, making them a hot topic for research .
-
N-Alkylation of 3,4-Dihydroisoquinolinones
- Field : Organic Chemistry
- Application : This process is used for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives . These derivatives are important as they exhibit various biological and pharmacological properties .
- Methods : The desired products are obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .
- Results : This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
-
C(1)-Functionalization of Tetrahydroisoquinolines
- Field : Organic and Medicinal Chemistry
- Application : This process is used for the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods : Various multicomponent reactions are used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results : These methods have led to the synthesis of various biologically important nitrogen heterocycles . These compounds have garnered significant attention as they are present in various natural and non-natural compounds with intriguing biological properties .
-
Quantification of Dibromodimethylhydantoin Disinfectants in Water
- Field : Analytical Chemistry
- Application : This process is used for the quantification of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in water by its chemiluminescence (CL) reaction with luminol in an alkaline medium . DBDMH, along with other halogenated derivatives such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), are widely used as disinfectants in water treatment .
- Methods : The stability of DBDMH in water was initially assessed by its CL reaction capability . The results indicated that the hydrolysis process was critically dependent on the types of reagents and their pHs . A flow-injection chemiluminescent method was proposed for the determination of DBDMH .
- Results : The concentration of the analyte showed a linear relationship with the CL intensity in the range of 1.2 × 10–10 to 1.0 × 10–6 mol dm–3 and the detection limit was as low as 6.2 × 10–11 mol dm–3 .
-
Copper-mediated cross-coupling of 1,1-dibromo-1-alkenes
- Field : Organic Chemistry
- Application : This process is used for the preparation of E-1-alkenylphosphonates by copper-mediated cross-coupling between 1,1-dibromo-1-alkenes and dialkyl phosphites . The reaction allows for formal substitution of both bromine atoms, respectively, by a hydrogen and a dialkoxyphosphoryl .
- Methods : An efficient and stereoselective procedure for the copper-mediated cross-coupling is reported .
- Results : The desired products were obtained in good yield .
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMEVDSZMYIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295199 | |
| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-4-methylisoquinoline | |
CAS RN |
1396762-36-9 | |
| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 1,3-dibromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
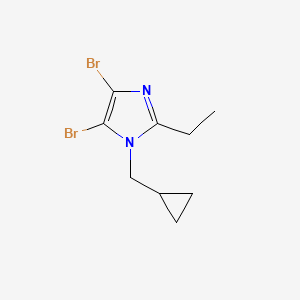
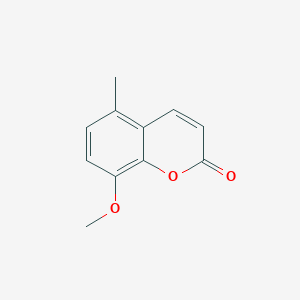
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435160.png)
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)


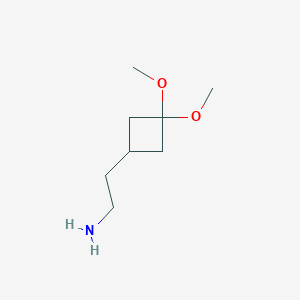
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
